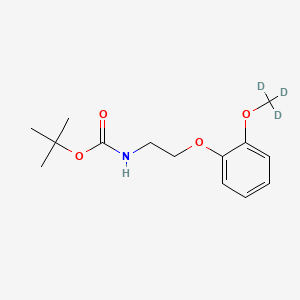
Imidapril-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidapril is an ACE inhibitor used in the treatment of essential hypertension . It has been investigated for the treatment of Kidney, Polycystic, Autosomal Dominant . The molecular formula of Imidapril-d3 Hydrochloride is C20H25D3ClN3O6 .
Molecular Structure Analysis
The molecular weight of Imidapril-d3 Hydrochloride is 444.92 . The average mass is 441.906 Da and the monoisotopic mass is 441.166656 Da .Chemical Reactions Analysis
Imidapril Hydrochloride’s degradation accords with an autocatalytic reaction model. The degradation rate increases under high temperatures and in the presence of IMD degradation product . The influence of relative humidity was investigated under 90°C within RH range of 25.0–76.4%. It was found that RH has no influence on its mechanism yet it increases its rate .Mechanism of Action
Imidapril is an ACE inhibitor. Its active metabolite, imidaprilat, inhibits the conversion of angiotensin I to angiotensin II . The resulting decline in plasma angiotensin II levels is primarily responsible for the majority of the pharmacodynamic effects of imidapril, including peripheral vasodilation, reduced blood pressure, decreased sodium and water retention by the kidney, and renoprotective effects in patients with type 1 diabetes .
Safety and Hazards
properties
CAS RN |
1356017-30-5 |
|---|---|
Product Name |
Imidapril-d3 Hydrochloride |
Molecular Formula |
C20H28ClN3O6 |
Molecular Weight |
444.927 |
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3; |
InChI Key |
LSLQGMMMRMDXHN-PFULSCHTSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl |
synonyms |
(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-d3-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)


![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)